molecular formula C5H5NO3S B238613 19-Ethynyl-19-hydroxyandrost-4-en-17-one CAS No. 135144-30-8

19-Ethynyl-19-hydroxyandrost-4-en-17-one

Numéro de catalogue B238613
Numéro CAS: 135144-30-8
Poids moléculaire: 312.4 g/mol
Clé InChI: PNYTVFWLOYBJNO-JPRZGNOKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

19-Ethynyl-19-hydroxyandrost-4-en-17-one, also known as Mifepristone, is a synthetic steroid that was first synthesized in 1980. It is a potent antagonist of the progesterone receptor and is used as an abortifacient in early pregnancy. Mifepristone has also been studied for its potential use in the treatment of various diseases, including endometriosis, breast cancer, and Cushing's syndrome.

Mécanisme D'action

19-Ethynyl-19-hydroxyandrost-4-en-17-one acts as an antagonist of the progesterone receptor, blocking the effects of progesterone. Progesterone is a hormone that is essential for the maintenance of pregnancy. By blocking the effects of progesterone, this compound can induce abortion in early pregnancy. In breast cancer, this compound inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, this compound reduces the size of endometrial implants by blocking the effects of progesterone.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the disease being treated. In early pregnancy, this compound induces abortion by blocking the effects of progesterone. In breast cancer, this compound inhibits the growth of estrogen receptor-positive breast cancer cells by blocking the effects of estrogen. In endometriosis, this compound reduces the size of endometrial implants by blocking the effects of progesterone. This compound has also been shown to have anti-inflammatory effects and can reduce the levels of inflammatory cytokines in the body.

Avantages Et Limitations Des Expériences En Laboratoire

19-Ethynyl-19-hydroxyandrost-4-en-17-one has several advantages for lab experiments. It is a potent antagonist of the progesterone receptor and can be used to study the effects of progesterone in various diseases. This compound has also been shown to have anti-inflammatory effects, making it useful for studying the role of inflammation in disease. However, this compound has several limitations for lab experiments. It is a potent abortifacient and must be handled with care. This compound also has a short half-life in the body and must be administered frequently in experiments.

Orientations Futures

There are several future directions for the study of 19-Ethynyl-19-hydroxyandrost-4-en-17-one. In breast cancer, this compound has shown promising results in preclinical studies and is currently being studied in clinical trials. In endometriosis, this compound has been shown to reduce the size of endometrial implants and alleviate symptoms in women with the condition. Further studies are needed to determine the long-term effects of this compound in endometriosis. This compound has also been studied for its potential use in the treatment of Cushing's syndrome, a condition in which the body produces too much cortisol. Further studies are needed to determine the efficacy of this compound in the treatment of Cushing's syndrome.

Méthodes De Synthèse

The synthesis of 19-Ethynyl-19-hydroxyandrost-4-en-17-one involves the reaction of 16-dehydropregnenolone acetate with ethynylmagnesium bromide in the presence of a palladium catalyst. The resulting product is then hydrolyzed to form this compound. This synthesis method was first reported by Duan and colleagues in 1980 and has since been modified and improved upon by other researchers.

Applications De Recherche Scientifique

19-Ethynyl-19-hydroxyandrost-4-en-17-one has been extensively studied for its potential use in the treatment of various diseases. In breast cancer, this compound has been shown to inhibit the growth of estrogen receptor-positive breast cancer cells. It has also been studied for its potential use in the treatment of endometriosis, a condition in which the tissue that normally lines the uterus grows outside of it. This compound has been shown to reduce the size of endometrial implants and alleviate symptoms in women with endometriosis.

Propriétés

Numéro CAS

135144-30-8

Formule moléculaire

C5H5NO3S

Poids moléculaire

312.4 g/mol

Nom IUPAC

(8R,9S,10S,13S,14S)-10-[(1S)-1-hydroxyprop-2-ynyl]-13-methyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H28O2/c1-3-18(22)21-12-5-4-6-14(21)7-8-15-16-9-10-19(23)20(16,2)13-11-17(15)21/h1,6,15-18,22H,4-5,7-13H2,2H3/t15-,16-,17-,18-,20-,21+/m0/s1

Clé InChI

PNYTVFWLOYBJNO-JPRZGNOKSA-N

SMILES isomérique

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CCCC[C@]34[C@H](C#C)O

SMILES

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

SMILES canonique

CC12CCC3C(C1CCC2=O)CCC4=CCCCC34C(C#C)O

Synonymes

19-EHAEO
19-ethynyl-19-hydroxyandrost-4-en-17-one
19-ethynyl-19-hydroxyandrost-4-en-17-one, (19R)-isome

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.